Cyclohexene, 1-hexyl-
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Overview
Description
Cyclohexene, 1-hexyl- is an organic compound with the molecular formula C12H22 and a molecular weight of 166.3031 g/mol . . This compound is a derivative of cyclohexene, where a hexyl group is attached to the cyclohexene ring. It is a colorless liquid at room temperature and has various applications in chemical research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, 1-hexyl- can be synthesized through several methods. One common method involves the alkylation of cyclohexene with hexyl halides in the presence of a strong base . Another method is the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid . The reaction conditions typically involve heating the mixture to facilitate the dehydration process .
Industrial Production Methods
In industrial settings, cyclohexene, 1-hexyl- is often produced through the partial hydrogenation of benzene . This process involves the use of a catalyst to selectively hydrogenate benzene to cyclohexene, which is then further reacted with hexyl halides to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 1-hexyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other oxygenated products.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions typically use chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexenes.
Scientific Research Applications
Cyclohexene, 1-hexyl- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexene, 1-hexyl- involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions and participate in redox reactions . The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Cyclohexene, 1-hexyl- can be compared with other similar compounds, such as:
Cyclohexene: A simpler structure without the hexyl group.
Cyclohexane: Fully saturated version of cyclohexene.
Cyclohexanol: An alcohol derivative of cyclohexene.
Uniqueness
The presence of the hexyl group in cyclohexene, 1-hexyl- imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its simpler counterparts .
Properties
CAS No. |
3964-66-7 |
---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
1-hexylcyclohexene |
InChI |
InChI=1S/C12H22/c1-2-3-4-6-9-12-10-7-5-8-11-12/h10H,2-9,11H2,1H3 |
InChI Key |
NEFDOOJYBCQHHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CCCCC1 |
Origin of Product |
United States |
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